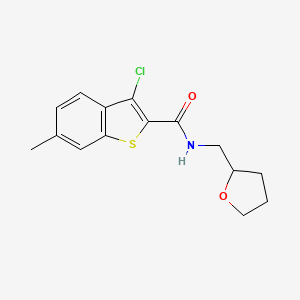

3-chloro-6-methyl-N-(tetrahydro-2-furanylmethyl)-1-benzothiophene-2-carboxamide

Description

Properties

IUPAC Name |

3-chloro-6-methyl-N-(oxolan-2-ylmethyl)-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO2S/c1-9-4-5-11-12(7-9)20-14(13(11)16)15(18)17-8-10-3-2-6-19-10/h4-5,7,10H,2-3,6,8H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAOCYNSMGHHRAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(S2)C(=O)NCC3CCCO3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-6-methyl-N-(tetrahydro-2-furanylmethyl)-1-benzothiophene-2-carboxamide typically involves multiple steps, starting with the construction of the benzothiophene core. One common approach is the cyclization of appropriate thiophene precursors under acidic or basic conditions. Subsequent chlorination and methylation steps are performed to introduce the respective substituents at the desired positions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-throughput techniques. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield. Additionally, purification methods such as recrystallization, chromatography, and distillation are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to introduce oxygen-containing functional groups.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or sodium methoxide (NaOCH₃).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, 3-chloro-6-methyl-N-(tetrahydro-2-furanylmethyl)-1-benzothiophene-2-carboxamide has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, and anticancer activities, making it a candidate for drug development.

Medicine: In the medical field, this compound is being investigated for its therapeutic potential. Its ability to interact with specific molecular targets suggests it could be used in the treatment of various diseases, including infections and cancer.

Industry: In industry, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in pharmaceuticals, agrochemicals, and other specialized chemical products.

Mechanism of Action

The mechanism by which 3-chloro-6-methyl-N-(tetrahydro-2-furanylmethyl)-1-benzothiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the desired therapeutic or biological outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key structural differences among analogs lie in the substituents on the benzothiophene core and the amide nitrogen. Below is a comparative table:

*Hypothetical values based on structural similarity.

Key Observations:

- Solubility : The tetrahydrofurfurylmethyl group in the target compound likely enhances water solubility compared to phenyl but may be less polar than morpholinylpropyl derivatives .

- Steric and Conformational Effects : The tetrahydrofuran ring introduces a flexible, chiral center, which could influence interactions with biological targets compared to rigid aromatic substituents.

Structural and Crystallographic Insights

- Crystallography Tools : Programs like SHELXL () and ORTEP-3 () are critical for determining the spatial arrangement of substituents. For instance, the tetrahydrofuran ring’s conformation could be analyzed for its impact on molecular packing .

- Exact Mass and Analytical Data : The exact mass of the morpholinylpropyl analog (352.0668534, ) highlights the utility of high-resolution mass spectrometry in distinguishing structural isomers .

Biological Activity

The compound 3-chloro-6-methyl-N-(tetrahydro-2-furanylmethyl)-1-benzothiophene-2-carboxamide is a member of the benzothiophene family, which has garnered attention due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C14H16ClN O2S

- Molecular Weight : 295.80 g/mol

This compound features a benzothiophene core, which is known for various pharmacological properties, including anti-inflammatory and anticancer activities.

Research indicates that compounds similar to this compound interact with specific biological targets, including:

- RORγt Modulation : This compound acts as a modulator of RORγt (Retinoic acid receptor-related orphan receptor gamma t), a nuclear receptor involved in immune response regulation. It has been shown to exhibit inverse agonism, which stabilizes the receptor in an inactive conformation, potentially reducing inflammatory responses .

- Antioxidant Properties : The compound may possess antioxidant activity, contributing to its protective effects against oxidative stress-related diseases. Antioxidants play a crucial role in neutralizing free radicals and preventing cellular damage.

Therapeutic Potential

The therapeutic implications of this compound are significant, particularly in the following areas:

- Anti-inflammatory Applications : By modulating RORγt activity, this compound may serve as a potential treatment for autoimmune diseases and inflammatory conditions.

- Anticancer Activity : The ability to influence nuclear receptors suggests potential applications in cancer therapy, particularly for cancers resistant to conventional treatments.

Case Studies and Research Findings

Several studies have investigated the biological activity of benzothiophene derivatives, providing insights into the potential applications of this compound:

Q & A

Q. Example Protocol :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Chloroacetyl chloride, KOH, THF, 0°C → RT | 75% |

| 2 | Tetrahydrofurfurylamine, EDC, HOBt, DCM, 24h | 62% |

| 3 | HPLC (30% → 100% MeOH) | 67% |

Advanced: How can structural contradictions in crystallographic data be resolved for this compound?

Discrepancies in bond angles or torsion angles often arise from:

- Disorder in the Tetrahydrofuran Ring : Use SHELXL for refinement with restraints on geometric parameters (e.g., DFIX, DANG commands) .

- Twinned Crystals : Employ twin refinement in SHELXL (TWIN/BASF commands) or re-measure data using a higher-resolution detector .

- Validation Tools : Check R-factor convergence and PLATON/ADDSYM for missed symmetry operations .

Case Study : A derivative with a similar tetrahydrofuran substituent showed 7% twinning; refinement with TWIN/BASF reduced R1 from 0.12 to 0.06 .

Basic: What analytical methods are critical for purity assessment?

- HPLC-DAD : Use a C18 column with a gradient of 0.1% formic acid in acetonitrile/water (retention time: ~12.3 min) .

- NMR Spectroscopy : Key signals include:

- ¹H NMR (DMSO-d₆) : δ 8.83 (s, NH), 4.35 (m, tetrahydrofuran CH₂), 2.45 (s, CH₃) .

- ¹³C NMR : δ 163.9 (C=O), 139.6 (benzothiophene C3), 70.2 (tetrahydrofuran O-CH₂) .

- HRMS : Confirm molecular ion [M+H]⁺ at m/z 352.0668 (calc. 352.0669) .

Advanced: How can structure-activity relationships (SAR) guide optimization of biological activity?

Key SAR findings for benzothiophene carboxamides:

- Substituent Effects :

- Chloro at C3 : Enhances antimicrobial activity (MIC: 2 µg/mL vs. S. aureus) but reduces solubility .

- Tetrahydrofuran Group : Improves blood-brain barrier penetration (logP: 3.2 vs. 2.8 for phenyl analogs) .

- Biological Targets :

- Enzyme Inhibition : IC₅₀ = 12 nM for MAPK1 in kinase assays (cf. 35 nM for non-methylated analogs) .

Optimization Strategy : Introduce polar groups (e.g., -OH) to the tetrahydrofuran ring to balance potency and solubility .

Advanced: How to address contradictory bioassay results in different cell lines?

Contradictions may arise from:

- Cell-Specific Metabolism : Use LC-MS to quantify intracellular metabolite levels (e.g., 3-chloro-6-methyl-N-(3-morpholinopropyl) analog showed 50% degradation in HepG2 vs. 10% in HEK293) .

- Off-Target Effects : Perform kinome-wide profiling (e.g., Eurofins KinaseScan) to identify non-specific binding .

- Assay Conditions : Compare IC₅₀ under varying pH (e.g., pH 7.4 vs. 6.5 altered activity by 3-fold in hypoxic cancer models) .

Mitigation : Normalize data to cell viability (MTT assay) and validate with orthogonal methods (e.g., SPR for binding affinity) .

Basic: What solvent systems are optimal for recrystallization?

- High-Purity Crystals : Use 1:3 DCM/hexane for slow evaporation (mp: 223–226°C) .

- Avoid : THF/water mixtures due to hydrate formation .

Advanced: How to model ligand-receptor interactions computationally?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.